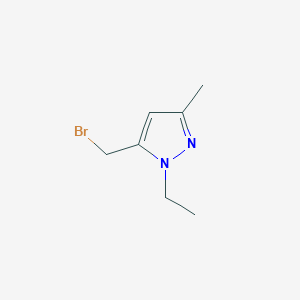

5-(bromomethyl)-1-ethyl-3-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

5-(bromomethyl)-1-ethyl-3-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2/c1-3-10-7(5-8)4-6(2)9-10/h4H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIPEECYFOORIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(bromomethyl)-1-ethyl-3-methyl-1H-pyrazole typically involves the bromination of a suitable precursor. One common method is the bromination of 1-ethyl-3-methyl-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(bromomethyl)-1-ethyl-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Nucleophilic substitution: Formation of substituted pyrazoles with various functional groups.

Oxidation: Formation of pyrazole carboxylic acids or aldehydes.

Reduction: Formation of 1-ethyl-3-methyl-1H-pyrazole.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

Research has indicated that pyrazole derivatives, including 5-(bromomethyl)-1-ethyl-3-methyl-1H-pyrazole, exhibit significant antiviral properties. For instance, compounds structurally related to this pyrazole have shown potent activity against HIV-1. A study demonstrated that modifications at the C5 position of the pyrazole ring could enhance antiviral efficacy, with certain derivatives achieving low EC50 values (effective concentration for 50% inhibition) as low as 0.0038 μmol/L against wild-type HIV-1 strains .

1.2 Cancer Research

The compound serves as an intermediate in synthesizing phosphatidylinositol-3-kinase (PI3K) inhibitors, which are crucial in cancer therapy. PI3K inhibitors target pathways involved in cell growth and metabolism, making them potential candidates for antitumor drugs . Additionally, structural modifications of pyrazole derivatives can lead to the development of calcium channel inhibitors, relevant in treating inflammatory conditions such as rheumatoid arthritis and asthma .

Agrochemicals

This compound is also utilized in the synthesis of agrochemical agents. Its bromomethyl group can facilitate reactions that produce herbicides and pesticides, enhancing crop protection against various pests and diseases. The compound's ability to act as a building block for more complex molecules makes it valuable in developing novel agrochemical products.

Material Science

In material science, pyrazole derivatives are explored for their potential use in creating specialty chemicals and materials. The unique properties of the pyrazole ring allow for modifications that can improve the performance characteristics of polymers and other materials. For example, the incorporation of bromomethyl groups can enhance the reactivity of polymers, leading to improved adhesion and mechanical properties.

Case Studies

Case Study 1: Antiviral Efficacy

A series of pyrazole derivatives were synthesized and evaluated for their anti-HIV activity. Among these compounds, one derivative exhibited an EC50 value of just 3.8 nmol/L, indicating a strong potential for further development as an antiviral agent .

Case Study 2: Cancer Treatment Development

Research focused on PI3K inhibitors derived from pyrazole compounds revealed promising results in preclinical models. These studies demonstrated that specific modifications could lead to enhanced selectivity and reduced side effects compared to traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-1-ethyl-3-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

- Halogen Variations : Replacement of the bromomethyl group with chloro (e.g., 5-chloro-1-ethyl-3-methyl-1H-pyrazole) reduces electrophilicity, impacting reactivity in substitution reactions .

- Functional Group Diversity : The presence of hydroxymethyl (in ) or amine (in ) groups introduces hydrogen-bonding capabilities, altering solubility and biological activity.

- Aromatic vs.

Physicochemical Properties

| Property | This compound | 5-Bromo-1-ethyl-3-nitro-1H-pyrazole | (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol |

|---|---|---|---|

| Molecular Formula | C7H11BrN2 (estimated) | C5H6BrN3O2 | C5H7BrN2O |

| Molar Mass (g/mol) | ~219.08 | 220.02 | 191.03 |

| Boiling Point (°C) | Not reported | 300.6 (predicted) | Not reported |

| pKa | Not reported | -3.71 (predicted) | Not reported |

| Key Reactivity | Bromomethyl (SN2 reactions) | Nitro (electron-withdrawing) | Hydroxymethyl (oxidation-prone) |

Notes:

Biological Activity

5-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole is a chemical compound belonging to the pyrazole class, characterized by its unique substitution pattern on the pyrazole ring. This compound has garnered attention for its potential biological activities, including enzyme inhibition and various pharmacological effects. The presence of the bromomethyl group significantly influences its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 201.07 g/mol. The structure features:

- Bromomethyl group at position 5

- Ethyl group at position 1

- Methyl group at position 3

This specific arrangement contributes to its distinct chemical properties and biological activities.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. It is believed to bind to the active sites of specific enzymes, thereby modulating biochemical pathways. The bromomethyl group can form covalent bonds with nucleophilic residues in enzymes, leading to irreversible inhibition. This mechanism is crucial for its potential applications in drug development .

Pharmacological Effects

The pyrazole scaffold has been associated with a wide range of pharmacological activities, including:

- Anti-inflammatory effects : Compounds containing the pyrazole ring have shown significant anti-inflammatory properties, comparable to established anti-inflammatory drugs like indomethacin .

- Antimicrobial activity : Studies have demonstrated that derivatives of pyrazole exhibit antimicrobial effects against various bacterial strains, including E. coli and Staphylococcus aureus.

- Anticancer potential : Some pyrazole derivatives have been evaluated for their anticancer activity, showing promising results in inhibiting cancer cell lines .

Case Studies and Research Findings

Several studies highlight the biological activity of pyrazole derivatives similar to this compound:

- Enzyme Inhibition Studies : A series of compounds were synthesized and tested for their ability to inhibit monoamine oxidase (MAO) enzymes. Some derivatives displayed high activity against both MAO-A and MAO-B isoforms, indicating potential for treating neurodegenerative diseases .

- Antimicrobial Activity : A study reported the synthesis of 1-acetyl-3,5-diphenyl-pyrazole derivatives that were tested against Mycobacterium tuberculosis (MTB) and various bacterial strains. Notably, one compound showed over 98% inhibition against MTB compared to standard drugs .

- Anti-inflammatory Activity : Research involving carrageenan-induced edema models demonstrated that certain pyrazole derivatives exhibited anti-inflammatory effects comparable to established treatments, highlighting their therapeutic potential .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(bromomethyl)-1-ethyl-3-methyl-1H-pyrazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via bromination of a pre-functionalized pyrazole precursor. For example, bromomethyl groups are often introduced using N-bromosuccinimide (NBS) under radical initiation or via nucleophilic substitution of hydroxyl or thiol groups. Key parameters include solvent choice (e.g., dichloromethane or acetonitrile), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios of brominating agents . Purification typically involves column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate the brominated product.

Q. How can the bromomethyl group in this compound be selectively functionalized for further derivatization?

- Methodological Answer : The bromomethyl group is highly reactive in nucleophilic substitution (SN2) or metal-catalyzed cross-coupling reactions. For example:

- Azidation : React with sodium azide in DMF at 60°C to form 5-(azidomethyl) derivatives .

- Thiolation : Use thiourea in ethanol under reflux to produce thioether-linked analogs .

- Cross-coupling : Employ Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh3)4 as a catalyst .

Monitoring reaction progress via TLC or LC-MS is critical to avoid over-substitution.

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify substituent patterns (e.g., ethyl and methyl groups at positions 1 and 3) and confirm bromomethyl integration.

- IR Spectroscopy : Detect C-Br stretching vibrations (~500–600 cm<sup>-1</sup>) and pyrazole ring modes.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and confirm regiochemistry (as demonstrated for related pyrazoles in ).

Advanced Research Questions

Q. How do steric and electronic effects of the ethyl and methyl substituents influence the reactivity of the bromomethyl group?

- Methodological Answer : The electron-donating ethyl and methyl groups at positions 1 and 3 reduce electron density at the pyrazole ring, potentially stabilizing transition states in substitution reactions. Steric hindrance from the ethyl group may slow down reactions at the bromomethyl site. Computational studies (DFT calculations) can map electrostatic potential surfaces to predict reactivity hotspots . Experimental validation involves comparing reaction rates with analogs lacking these substituents .

Q. What strategies can mitigate competing side reactions (e.g., dehydrohalogenation) during bromomethyl functionalization?

- Methodological Answer :

- Low-Temperature Control : Conduct reactions below 25°C to suppress elimination pathways.

- Protecting Groups : Temporarily protect reactive sites (e.g., using trimethylsilyl groups) before bromination.

- Catalytic Additives : Add tetrabutylammonium iodide (TBAI) to enhance SN2 efficiency .

Side products can be characterized via GC-MS or <sup>19</sup>F NMR (if fluorinated analogs are generated) .

Q. How can this compound serve as a precursor for bioactive molecules, and what in silico tools aid in target prioritization?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen derivatives against enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- Pharmacophore Modeling : Identify key interactions (e.g., hydrogen bonding via the pyrazole nitrogen) using MOE or Discovery Studio.

- ADMET Prediction : Assess drug-likeness with SwissADME or ProTox-II to prioritize candidates .

Biological validation typically involves in vitro assays (e.g., MIC testing for antimicrobial activity) .

Q. What are the challenges in crystallizing this compound, and how can co-crystallization agents improve structural analysis?

- Methodological Answer : The bromine atom’s heavy atom effect aids in X-ray diffraction, but flexibility of the ethyl group may reduce crystal quality. Strategies include:

- Co-crystallization with carboxylic acids (e.g., benzoic acid) to enhance lattice stability.

- Slow Evaporation Techniques : Use mixed solvents (e.g., chloroform/methanol) to promote ordered crystal growth.

- Cryocrystallography : Collect data at 100 K to minimize thermal motion artifacts, as demonstrated for related pyrazoles in .

Data Contradiction Analysis

Q. Discrepancies in reported biological activities of similar pyrazole derivatives: How to resolve conflicting results?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurity profiles. Solutions include:

- Standardized Protocols : Replicate assays under controlled conditions (e.g., NIH/3T3 vs. HEK293 cells).

- HPLC-Purity Correlation : Compare bioactivity of batches with ≥98% purity (via HPLC-UV/ELSD) to rule out impurity effects .

- Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.